![molecular formula C21H22N2O3S2 B2726166 N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 942001-72-1](/img/structure/B2726166.png)
N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor Activity
N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide and its derivatives have been synthesized for evaluation against human tumor cell lines. For instance, compounds bearing the benzothiazole and acetamide motifs have demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential as lead compounds in antitumor drug development (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Urease Inhibition
These compounds have also been evaluated for their antibacterial and urease inhibition activities. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed significant urease inhibitory activity, surpassing the standard used in the study, suggesting their utility in designing new antibacterial agents (Gull et al., 2016).
Kinase Inhibitory and Anticancer Activities
The structural framework of N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is conducive to modification, leading to derivatives with potent Src kinase inhibitory and anticancer activities. These findings suggest the adaptability of the core structure for targeting specific kinases involved in cancer progression (Fallah-Tafti et al., 2011).
Photophysical Properties
The photophysical properties of similar compounds have been studied, revealing potential applications in materials science and photodynamic therapy. The hydrogen bond associations of N-(benzo[d]thiazol-2-yl)acetamide derivatives influence their assembly and photophysical behavior, which could be exploited in designing novel optical materials (Balijapalli et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-25-18-8-16(9-19(11-18)26-2)13-27-21-23-17(14-28-21)10-20(24)22-12-15-6-4-3-5-7-15/h3-9,11,14H,10,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASDXYDRSUDWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide |
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